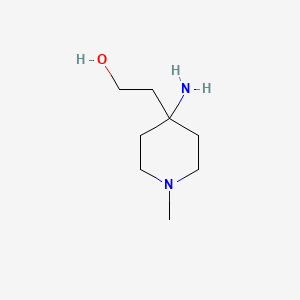
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is characterized by the presence of a piperidine ring substituted with an amino group and a hydroxyl group on the ethan-1-ol chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 4-amino-1-methylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires a catalyst like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-(4-Amino-1-methylpiperidin-4-yl)acetaldehyde or 2-(4-Amino-1-methylpiperidin-4-yl)acetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol can be compared with similar compounds such as:
2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
2-(1-methylpiperidin-4-yl)ethan-1-ol: Lacks the amino group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and a wide range of applications in scientific research.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(4-amino-1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-8(9,3-6-10)4-7-11/h11H,2-7,9H2,1H3 |
InChI Key |
OIXKOGRYCCVISB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















